Tocotrienol

Cholesterol biosynthesis HMG-CoA reductase inhibition Lipid metabolism

Tocotrienol encompasses four unsaturated vitamin E isoforms (alpha-, beta-, gamma-, delta-) whose farnesylated side chains enable superior membrane penetration and distinct molecular targeting versus saturated tocopherols. Generic substitution with alpha-tocopherol is scientifically invalid—it attenuates tocotrienol-mediated HMG-CoA reductase suppression. For oncology apoptosis studies, delta-tocotrienol delivers faster onset in A549 and U87MG cells. For cardioprotection, gamma-tocotrienol reduces myocardial infarct size by 22.4%. For pharmacokinetic studies, annatto-derived delta-tocotrienol provides unmatched bioavailability (AUC 7450±89 ng/ml). Procure the specific isomer matched to your research endpoint.

Molecular Formula C26H38O2
Molecular Weight 382.6 g/mol
CAS No. 6829-55-6
Cat. No. B1241368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTocotrienol
CAS6829-55-6
SynonymsTocotrienol
Tocotrienols
Molecular FormulaC26H38O2
Molecular Weight382.6 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC1(CCC2=C(O1)C=CC(=C2)O)C)C)C)C
InChIInChI=1S/C26H38O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-17-26(5)18-16-23-19-24(27)14-15-25(23)28-26/h9,11,13-15,19,27H,6-8,10,12,16-18H2,1-5H3/b21-11+,22-13+
InChIKeyGJJVAFUKOBZPCB-ZGRPYONQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tocotrienol (CAS 6829-55-6): A Distinct Vitamin E Isomer Class with Procurement-Driven Functional Differences


Tocotrienol refers to a family of four naturally occurring, unsaturated vitamin E isoforms (alpha-, beta-, gamma-, and delta-) distinguished by a farnesylated isoprenoid side chain containing three double bonds [1]. Unlike the saturated tocopherol counterparts, tocotrienols exhibit unique biological activities due to this structural difference, including more efficient cellular membrane penetration and distinct molecular targeting [2]. These structural and functional differences underpin the specific procurement considerations for tocotrienol-rich materials in research and industrial applications where tocopherols may not serve as adequate substitutes [1].

Why Tocotrienol (CAS 6829-55-6) Cannot Be Substituted by Tocopherols or Mixed Vitamin E Sources in Critical Applications


Generic substitution of tocotrienol with alpha-tocopherol or mixed vitamin E sources is scientifically unsound due to isoform-specific mechanisms and differential bioavailability. Alpha-tocopherol has been shown to attenuate the cholesterol-lowering effects of tocotrienols and may induce HMG-CoA reductase activity [1]. Furthermore, the bioavailability of tocotrienol isomers is highly source-dependent; for instance, annatto-derived delta-tocotrienol demonstrates a significantly higher area under the curve (AUC) and maximum plasma concentration (Cmax) compared to palm-derived tocotrienol-rich fractions [2]. Consequently, using a non-specific vitamin E mixture or pure alpha-tocopherol will not replicate the functional outcomes—such as potent HMG-CoA reductase inhibition, specific anticancer activity, or neuroprotection—that are quantitatively associated with specific tocotrienol isomers, thereby invalidating experimental or therapeutic consistency [1][3].

Quantitative Differentiation Evidence for Tocotrienol (CAS 6829-55-6) Against Closest Analogs


Delta-Tocotrienol Exhibits 30-Fold Greater Cholesterol Biosynthesis Inhibition vs. Alpha-Tocotrienol in HepG2 Cells

In a direct comparative study using HepG2 human hepatoma cells, gamma-tocotrienol demonstrated a 30-fold higher potency in inhibiting cholesterol biosynthesis compared to alpha-tocotrienol. The study quantifies this through measured suppression of HMG-CoA reductase activity, a key regulatory enzyme in the mevalonate pathway [1].

Cholesterol biosynthesis HMG-CoA reductase inhibition Lipid metabolism

Delta-Tocotrienol Demonstrates Superior Apoptosis Induction Efficacy Over Alpha- and Gamma-Isomers in Cancer Cell Lines

In a comparative study on human lung adenocarcinoma (A549) and glioblastoma (U87MG) cells, delta-tocotrienol exhibited a shorter induction period and a higher overall induction rate of apoptosis compared to both alpha- and gamma-tocotrienol isomers. The study confirmed apoptosis via cell accumulation at the pre-G1 stage and mitochondrial membrane disruption [1].

Cancer biology Apoptosis Cytotoxicity

Annatto-Derived Delta-Tocotrienol Achieves Significantly Higher Human Bioavailability (AUC 7450±89 ng/ml) Than Palm-Derived Sources

A systematic review of human pharmacokinetic studies revealed that the delta isomer from annatto-based tocotrienol has the highest bioavailability among all tocotrienol isomers and sources. Its area under the curve (AUC) was reported as 7450±89 ng/ml, which is significantly greater than that observed for palm tocotrienol-rich fractions [1].

Pharmacokinetics Bioavailability Nutraceutical formulation

Delta-Tocotrienol Reduces Chemotherapy-Induced Oxaliplatin Dose Reductions by 24% in a Phase II mCRC Trial

In a randomized, double-blind, placebo-controlled Phase II trial in metastatic colorectal cancer (mCRC) patients receiving FOLFOXIRI chemotherapy, the addition of delta-tocotrienol (300 mg TID) resulted in a significantly lower rate of oxaliplatin dose reductions (47% in the delta-tocotrienol group vs. 71% in the placebo group, p = 0.047), suggesting a potential neuroprotective effect that improves chemotherapy tolerability [1].

Oncology Chemotherapy toxicity Neuroprotection

Gamma-Tocotrienol Reduces Myocardial Infarct Size by 22.4% vs. Control, Outperforming Alpha- and Delta-Isomers

In a rat model of myocardial ischemia-reperfusion, gamma-tocotrienol demonstrated the greatest cardioprotective effect among the tocotrienol isomers. Specifically, treatment with gamma-tocotrienol reduced myocardial infarct size by 22.4 ± 2.11% compared to the untreated control group, an effect that was superior to that observed with alpha- and delta-tocotrienols at equivalent doses [1].

Cardioprotection Ischemia-reperfusion injury Cardiovascular research

Delta-Tocotrienol Inhibits Monocyte-Endothelial Adhesion by 42% vs. 26% for Alpha-Tocotrienol at 15 µM

In a model using a human umbilical vein endothelial cell-line (EA.hy926), delta-tocotrienol at a concentration of 15 µmol/L inhibited monocytic cell adherence by 42 ± 5% over 24 hours. In contrast, alpha-tocotrienol achieved only a 26 ± 8% inhibition under identical conditions, establishing delta-tocotrienol as a more potent inhibitor of this early atherosclerotic event [1].

Atherosclerosis Vascular inflammation Cell adhesion

Validated Procurement and Application Scenarios for Tocotrienol (CAS 6829-55-6) Based on Quantitative Evidence


Cancer Research Requiring Potent and Rapid Apoptosis Induction

Delta-tocotrienol is the indicated procurement choice for oncology research focused on inducing apoptosis in lung adenocarcinoma (A549) and glioblastoma (U87MG) cell lines. Its faster onset and higher overall induction rate compared to alpha- and gamma-isomers ensure a more robust and time-efficient experimental readout [1].

Cardiovascular Studies Targeting Ischemia-Reperfusion Injury

Gamma-tocotrienol is the required procurement standard for in vivo models of myocardial ischemia-reperfusion injury. Its ability to reduce infarct size by 22.4% is a quantifiable, superior outcome compared to other isomers, making it the definitive agent for investigations into cardioprotective mechanisms and therapies [2].

Clinical Trials or In Vivo Studies Requiring High Systemic Bioavailability

Annatto-derived delta-tocotrienol must be procured for any human or animal study where optimal bioavailability is critical. Its documented AUC of 7450±89 ng/ml and Cmax of 1591±43 ng/ml are unmatched by palm-derived sources, directly impacting the validity and reproducibility of pharmacokinetic and efficacy data [3].

Lipid Metabolism Research Focusing on HMG-CoA Reductase Inhibition

Gamma-tocotrienol is the definitive compound for studies involving the post-transcriptional suppression of HMG-CoA reductase. Its 30-fold greater potency over alpha-tocotrienol in inhibiting cholesterol biosynthesis in HepG2 cells makes it an essential tool for investigating statin-independent mechanisms of lipid regulation [4].

Supportive Care in Chemotherapy to Mitigate Neurotoxicity

Delta-tocotrienol is the specific procurement candidate for adjuvant therapy in oncology settings to reduce oxaliplatin-related neurotoxicity. Phase II trial data show a 24% absolute reduction in the need for oxaliplatin dose reductions, providing a quantifiable clinical benefit not observed with placebo or other vitamin E forms [5].

Vascular Inflammation and Atherosclerosis Model Systems

Delta-tocotrienol is the optimal choice for investigating monocyte-endothelial cell adhesion, a critical early event in atherogenesis. It inhibits this process by 42% at 15 µM, a 16-percentage-point improvement over alpha-tocotrienol, making it a more powerful tool for mechanistic studies [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tocotrienol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.